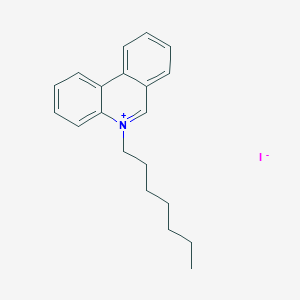
5-Heptylphenanthridin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptylphenanthridin-5-ium iodide: is a chemical compound with the molecular formula C20H24IN. It is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine derivatives are known for their applications in various fields, including chemistry, biology, and medicine, due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylphenanthridin-5-ium iodide typically involves the alkylation of phenanthridine with heptyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Heptylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of sodium or potassium salts of the desired nucleophile.
Major Products Formed:
Oxidation: Phenanthridine N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halide-substituted phenanthridine derivatives.
Scientific Research Applications
Chemistry: 5-Heptylphenanthridin-5-ium iodide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to intercalate with DNA makes it a useful tool in molecular biology research .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its unique optical properties make it suitable for applications in optoelectronics .
Mechanism of Action
The mechanism of action of 5-Heptylphenanthridin-5-ium iodide involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce cell death in cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Phenanthridine: The parent compound of 5-Heptylphenanthridin-5-ium iodide, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine, also used in DNA-binding studies.
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Uniqueness: this compound is unique due to its heptyl side chain, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This property makes it a promising candidate for drug development and other applications where cell membrane permeability is crucial .
Properties
CAS No. |
113817-76-8 |
|---|---|
Molecular Formula |
C20H24IN |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-heptylphenanthridin-5-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-2-3-4-5-10-15-21-16-17-11-6-7-12-18(17)19-13-8-9-14-20(19)21;/h6-9,11-14,16H,2-5,10,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
NVJLYTIFYKVNAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



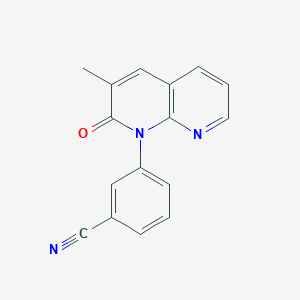
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
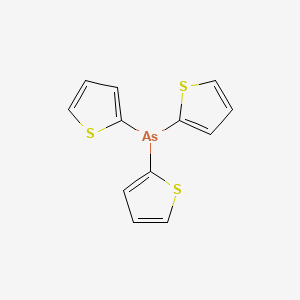
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
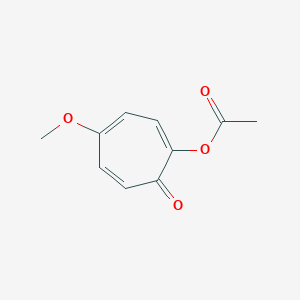
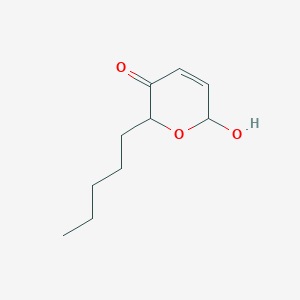
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
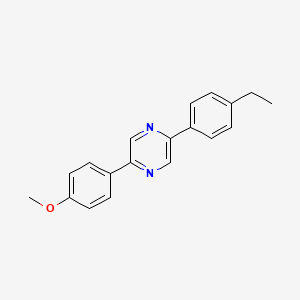


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
